molecular formula C10H8BrNO2 B1415574 Methyl 4-bromo-2-cyano-5-methylbenzoate CAS No. 1807081-74-8

Methyl 4-bromo-2-cyano-5-methylbenzoate

Cat. No.: B1415574
CAS No.: 1807081-74-8
M. Wt: 254.08 g/mol
InChI Key: WOUPNPUQXBKLFD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-5-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 4-position, a cyano group at the 2-position, and a methyl group at the 5-position of the aromatic ring. This compound is of interest in organic synthesis due to its electron-withdrawing substituents (bromo and cyano), which influence reactivity in coupling reactions, nucleophilic substitutions, and pharmacological derivatization.

Properties

IUPAC Name

methyl 4-bromo-2-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUPNPUQXBKLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-cyano-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-cyano-5-methylbenzoate using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzoate ring.

Industrial Production Methods

In industrial settings, the production of methyl 4-bromo-2-cyano-5-methylbenzoate often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: Products include amine derivatives.

    Oxidation: Products include carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-bromo-2-cyano-5-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-cyano-5-methylbenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This process is facilitated by the electron-withdrawing effects of the cyano and ester groups, which stabilize the transition state and enhance the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The compound’s reactivity and physicochemical properties are strongly influenced by the positions and nature of its substituents. Below is a comparative analysis with structurally related benzoate esters:

Table 1: Substituent Comparison of Methyl Benzoate Derivatives
Compound Name Substituents Molecular Formula Key Features
Methyl 4-bromo-2-cyano-5-methylbenzoate 4-Br, 2-CN, 5-CH₃ C₁₀H₈BrNO₂ Electron-withdrawing groups enhance electrophilicity; potential for SNAr reactions.
Methyl 5-bromo-4-methoxy-2-methylbenzoate 5-Br, 4-OCH₃, 2-CH₃ C₁₀H₁₁BrO₃ Methoxy group increases solubility; bromine affects steric hindrance.
Methyl 5-bromo-2-hydroxybenzoate 5-Br, 2-OH C₈H₇BrO₃ Hydroxyl group enables hydrogen bonding; lower stability under acidic conditions.
Sandaracopimaric acid methyl ester Diterpene ester C₂₁H₃₂O₂ Complex bicyclic structure; derived from natural resin with limited synthetic utility.

Physicochemical Properties

  • Solubility: The cyano group in Methyl 4-bromo-2-cyano-5-methylbenzoate reduces polarity compared to hydroxyl-containing analogs (e.g., Methyl 5-bromo-2-hydroxybenzoate) but increases it relative to methoxy-substituted derivatives .
  • Stability: Bromine and cyano substituents enhance resistance to hydrolysis compared to esters with electron-donating groups (e.g., methoxy or hydroxyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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